molecular formula C10H16N2O4S3 B104708 4-(Ethylamino)-6-methyl-5,6-dihydro-4h-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide CAS No. 120280-13-9

4-(Ethylamino)-6-methyl-5,6-dihydro-4h-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide

Cat. No. B104708
M. Wt: 324.4 g/mol
InChI Key: IAVUPMFITXYVAF-UHFFFAOYSA-N
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Description

This compound, also known as (4R,6R)-4-(Ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide-7,7-dioxide monohydrochloride, is a certified reference material and pharmaceutical secondary standard . It has the empirical formula C10H16N2O4S3 · HCl and a molecular weight of 360.90 .

The washed ethyl acetate layer was concentrated to around 15% of the original volume to yield the compound, which was further resolved using the same process of example 1 to obtain (s,s) dorzolamide and its salt .


Molecular Structure Analysis

The compound has the SMILES string CCNC@@H(=O)=O)=C1)CC@@HS2(=O)=O.Cl . The InChI key is OSRUSFPMRGDLAG-CIRBGYJCSA-N .


Chemical Reactions Analysis

The synthesis of this compound involves the addition of the 2-thienyl-thiol across the double bond of a substituted acrylic acid to yield the acid I, followed by synthesis of the final diastereomeric product .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 360.90 . Its empirical formula is C10H16N2O4S3 · HCl .

Scientific Research Applications

Molecular Structure and Acidity Analysis

A theoretical study focused on the molecular structure and gas-phase acidity of various sulfonamides, including derivatives like dorzolamide and 4-(Ethylamino)-6-methyl-5,6-dihydro-4h-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide. This research contributes to understanding the chemical properties and potential reactivity of these compounds in different environments (Remko, 2003).

Crystal Structure and Carbonic Anhydrase Inhibition

Studies have been conducted on the crystal structure of Dorzolamide hydrochloride, a derivative of 4-(Ethylamino)-6-methyl-5,6-dihydro-4h-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide. This research provides insights into its interaction with human carbonic anhydrase, highlighting its potential in developing medications for glaucoma treatment (Ravikumar & Sridhar, 2007).

Chemical Synthesis and Analysis

Significant research has been done on the synthesis of various derivatives and intermediates of 4-(Ethylamino)-6-methyl-5,6-dihydro-4h-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide. These studies are crucial for understanding the compound's pharmacological applications and for the development of efficient manufacturing processes (Lei, 2007).

Application in Medicinal Chemistry

This compound and its derivatives have been extensively studied for their application in medicinal chemistry, especially for their role as carbonic anhydrase inhibitors. These studies have implications for the treatment of diseases like glaucoma and ocular hypertension (Matuszewski et al., 1990).

Future Directions

Future directions for this compound could involve further optimization of the synthesis process to reduce reaction times and improve yield . Additionally, more research could be conducted to fully understand its mechanism of action and potential applications in pharmaceuticals .

properties

IUPAC Name

4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4S3/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVUPMFITXYVAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10274396, DTXSID70861261
Record name 4-(ethylamino)-6-methyl-5,6-dihydro-4h-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10274396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Ethylamino)-6-methyl-7,7-dioxo-4,5,6,7-tetrahydro-7lambda~6~-thieno[2,3-b]thiopyran-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70861261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Ethylamino)-6-methyl-5,6-dihydro-4h-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide

CAS RN

120280-13-9
Record name 4H-Thieno[2,3-b]thiopyran-2-sulfonamide, 4-(ethylamino)-5,6-dihydro-6-methyl-, 7,7-dioxide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(ethylamino)-6-methyl-5,6-dihydro-4h-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10274396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H-Thieno[2,3-b]thiopyran-2-sulfonamide, 4-(ethylamino)-5,6-dihydro-6-methyl-, 7,7-dioxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Ethylamino)-6-methyl-5,6-dihydro-4h-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide
Reactant of Route 2
4-(Ethylamino)-6-methyl-5,6-dihydro-4h-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide
Reactant of Route 3
4-(Ethylamino)-6-methyl-5,6-dihydro-4h-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide
Reactant of Route 4
4-(Ethylamino)-6-methyl-5,6-dihydro-4h-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide
Reactant of Route 5
4-(Ethylamino)-6-methyl-5,6-dihydro-4h-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-(Ethylamino)-6-methyl-5,6-dihydro-4h-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide

Citations

For This Compound
4
Citations
H Sadasivuni, NR Gundoju - researchgate.net
A developed and validated method for the assay of optamalic solution of dorzolamide assay was determined using reversed phase liquid chromatographic method with UV detection at …
Number of citations: 4 www.researchgate.net
S Rajpoot, A Kumar, V Gaponenko… - Future Medicinal …, 2023 - Future Science
Background: Sepsis is a syndrome due to microbial infection causing impaired multiorgan function. Its underlying cause is immune dysfunction and macrophages play an essential role. …
Number of citations: 1 www.future-science.com
S Jain, S Sharma, DJSS Jain, S Sharma… - Jordan Journal of …, 2021 - jjc.yu.edu.jo
A major difficulty in the treatment of mycobacterial infection is its resistance against anti-mycobacterial drugs. Exploration of diverse targets, the search for novel chemical scaffolds and …
Number of citations: 1 jjc.yu.edu.jo
NA Alarfaj, MF El-Tohamy - International Journal of Molecular Sciences, 2016 - mdpi.com
The present article introduces a new approach to fabricate carbon paste sensors, including carbon paste, modified carbon paste inclusion β-cyclodextrin, and carbon nanotubes for the …
Number of citations: 5 www.mdpi.com

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